Lergotrile mesylate
Description
Properties
CAS No. |
51473-23-5 |
|---|---|
Molecular Formula |
C18H22ClN3O3S |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile;methanesulfonic acid |
InChI |
InChI=1S/C17H18ClN3.CH4O3S/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14;1-5(2,3)4/h2-4,10,12,15,20H,5,7-9H2,1H3;1H3,(H,2,3,4)/t10-,12-,15-;/m1./s1 |
InChI Key |
WXHDJVDIJQDJMK-AYJWUPBJSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O |
Canonical SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O |
Appearance |
Solid powder |
Other CAS No. |
51473-23-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lergotrile mesylate; LY 83636; LY-83636; LY83636; 83636; |
Origin of Product |
United States |
Preparation Methods
Fermentation and Biomass Harvesting
Industrial-scale production typically employs submerged fermentation using Claviceps strains optimized for high alkaloid yield. Key parameters include:
- Temperature : 24–26°C
- pH : 5.2–5.8
- Carbon Source : Sucrose or glucose (120–150 g/L)
- Nitrogen Source : Ammonium nitrate (6–8 g/L)
Post-fermentation, mycelial biomass undergoes solvent extraction using dichloromethane or ethyl acetate in a 3:1 (v/v) ratio. The crude extract is concentrated under reduced pressure (40–50°C, 15–20 mmHg) to yield a dark viscous residue.
Chromatographic Purification
The residue is subjected to silica gel chromatography (60–120 mesh) with a gradient elution system:
- Mobile Phase : Hexane → Ethyl acetate → Methanol
- Elution Ratio : 10:1 → 5:1 → 2:1 (v/v)
Ergoline nuclei fractions are pooled and crystallized from acetone/water mixtures, achieving >95% purity as verified by HPLC (C18 column, 254 nm detection).
Chemical Modification of Ergoline Frameworks
The ergoline core undergoes sequential modifications to introduce the 2-chloro and 8β-acetonitrile substituents characteristic of lergotrile.
Chlorination at Position 2
Chlorination proceeds via electrophilic substitution using sulfuryl chloride (SO₂Cl₂) in anhydrous dichloroethane:
Ergoline + SO₂Cl₂ → 2-Chloroergoline + SO₂↑ + HCl↑
Conditions :
- Molar Ratio : 1:1.2 (ergoline:SO₂Cl₂)
- Temperature : 0–5°C (ice bath)
- Reaction Time : 4–6 hours
- Yield : 78–82%
Excess reagent is quenched with sodium bicarbonate, and the product is extracted into chloroform. Rotary evaporation yields 2-chloroergoline as a pale yellow solid.
Acetonitrile Side Chain Introduction
The 8β-acetonitrile group is installed through a Friedel-Crafts alkylation using acrylonitrile and Lewis acid catalysis:
2-Chloroergoline + CH₂=CHCN → 2-Chloro-8β-(cyanomethyl)ergoline
Catalyst : Aluminum chloride (AlCl₃)
Solvent : Anhydrous toluene
Conditions :
- Temperature : 80–85°C
- Reaction Time : 8–12 hours
- Yield : 65–70%
The product is purified via recrystallization from ethanol/water (7:3), yielding white needle-like crystals.
Mesylate Salt Formation
Conversion of the free base (lergotrile) to its mesylate salt enhances aqueous solubility and bioavailability.
Acid-Base Reaction Protocol
Lergotrile free base is dissolved in warm isopropanol (40–45°C) and treated with methanesulfonic acid (1.05 equivalents):
Lergotrile + CH₃SO₃H → this compound
Key Parameters :
- Solvent : Isopropanol (5 mL/g of free base)
- Stirring : 300–400 rpm (mechanical stirrer)
- Precipitation : Induced by cooling to 0–5°C
- Yield : 88–92%
The resulting precipitate is collected via vacuum filtration and washed with cold diethyl ether.
Lyophilization for Pharmaceutical Grade Product
The wet mesylate salt is reconstituted in sterile water (10% w/v) and lyophilized under the following conditions:
- Freezing : −50°C for 4 hours
- Primary Drying : −30°C at 0.1 mBar for 24 hours
- Secondary Drying : 25°C at 0.01 mBar for 8 hours
This process yields a hygroscopic white powder with <0.5% residual moisture (Karl Fischer titration).
Analytical Characterization and Quality Control
Critical quality attributes are verified through multiple analytical techniques:
| Parameter | Method | Specification |
|---|---|---|
| Identity | FT-IR (KBr pellet) | 2240 cm⁻¹ (C≡N stretch) |
| Purity | HPLC-DAD | ≥98.5% (area normalization) |
| Crystallinity | XRPD | Sharp diffraction peaks |
| Residual Solvents | GC-FID | <500 ppm (ICH Q3C) |
| Microbial Limits | USP <61> | <10 CFU/g (aerobic) |
Batch records from preclinical studies indicate consistent inter-batch variability of <2.5% for potency.
Comparative Analysis of Synthetic Routes
Alternative pathways have been explored to optimize yield and scalability:
Microbial Biotransformation
Recent advances employ Rhizopus arrhizus mutants to hydroxylate ergoline precursors at position 8β, followed by cyanide displacement:
- Advantage : Reduces reliance on toxic reagents
- Limitation : Low conversion efficiency (32–38%)
Solid-Phase Synthesis
Immobilized ergoline derivatives on Wang resin allow stepwise modifications:
- Coupling Agent : HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Cleavage Condition : 95% TFA/H₂O
- Overall Yield : 41–45%
While innovative, these methods remain less cost-effective than traditional chemical synthesis.
Process Optimization Challenges
Byproduct Formation
Major impurities include:
- 8α-Epimer : Forms due to axial attack during alkylation (5–7%)
- N-Oxide Derivatives : Result from over-oxidation (2–3%)
Countermeasures involve strict temperature control and additive use (e.g., 1% ascorbic acid to prevent oxidation).
Solvent Recovery Systems
Isopropanol recycling via fractional distillation achieves 85–90% recovery, reducing production costs by ~18%.
Chemical Reactions Analysis
Lergotrile mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The mesylate group in this compound makes it a good leaving group, allowing for nucleophilic substitution reactions
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Medical Applications
Parkinson's Disease Treatment
Lergotrile mesylate has been investigated for its efficacy in treating Parkinson's disease, particularly in patients experiencing progression despite conventional treatments like levodopa and carbidopa. A notable study involving 20 patients reported significant improvements in symptoms such as rigidity, tremor, and bradykinesia when this compound was added to their treatment regimen. The mean daily dose was 52 mg, resulting in a 15% reduction in the levodopa dosage required by patients .
Hyperprolactinemia Management
Research indicates that this compound effectively lowers prolactin levels in patients with hyperprolactinemia. A study demonstrated that this compound could normalize prolactin secretion patterns in patients with Parkinson's disease undergoing treatment with other dopamine agonists .
Biological Research
Dopamine Receptor Studies
this compound serves as a valuable tool for studying dopamine receptor functions. Its ability to activate dopamine receptors provides insights into the regulatory mechanisms of hormone secretion and the physiological roles of these receptors.
Hormonal Regulation
The compound has been linked to the modulation of growth hormone and prolactin secretion, contributing to a better understanding of endocrine system dynamics .
Chemical Research
Chemical Behavior Studies
As an ergot derivative, this compound is utilized to explore the chemical behavior of similar compounds. Its unique chemical structure allows researchers to study interactions with biological systems, providing a model for developing new therapeutic agents.
Case Studies
Case Study 1: Parkinson's Disease
A clinical trial assessed the impact of adding this compound to the treatment regimen of patients with Parkinson's disease who were not responding adequately to levodopa therapy. The trial showed significant reductions in motor symptoms and improved quality of life measures after six months of treatment with this compound .
Case Study 2: Hyperprolactinemia
In another study focusing on hyperprolactinemia, patients treated with this compound exhibited normalized prolactin levels, demonstrating its effectiveness as a therapeutic agent for managing hormonal imbalances associated with this condition .
Mechanism of Action
Lergotrile mesylate exerts its effects primarily through its action as a dopamine agonist. It binds to dopamine receptors, mimicking the action of dopamine and leading to various physiological effects. The compound’s ability to lower prolactin levels is due to its inhibition of prolactin secretion from the pituitary gland . Additionally, it affects blood pressure by modulating vascular tone through dopamine receptor activation .
Comparison with Similar Compounds
Key Findings :
Key Findings :
Pharmacokinetics and Metabolism
Biological Activity
Lergotrile mesylate, an ergot alkaloid derivative, is primarily recognized for its role as a dopamine agonist in the treatment of Parkinson's disease and other conditions associated with dopamine deficiency. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical efficacy, and potential side effects based on diverse research studies.
Pharmacological Profile
This compound exhibits a complex pharmacological profile characterized by its agonistic activity on dopamine receptors. It has been shown to effectively reduce symptoms associated with Parkinson's disease, particularly in patients who have experienced disease progression despite ongoing treatment with levodopa and carbidopa.
Key Findings from Clinical Studies
-
Efficacy in Parkinson's Disease :
- A clinical trial involving 20 patients demonstrated that the addition of this compound to an existing regimen of levodopa and carbidopa resulted in significant improvements in motor symptoms. Specifically, there was a marked reduction in rigidity, tremor, bradykinesia, and gait disturbances (P < 0.01) over a six-month period .
- The mean daily dose of lergotrile was 52 mg, which allowed for a 15% reduction in the mean daily dose of levodopa .
-
Hormonal Effects :
- This compound has been shown to influence serum levels of various hormones. In a study involving normal males, administration of 2 mg lergotrile resulted in decreased prolactin (PRL) levels and increased growth hormone (GH) peaks . This suggests its potential utility in conditions like acromegaly where GH secretion is dysregulated.
- Comparative Studies :
Case Studies
Several case studies have provided insights into the practical applications of this compound:
- Case Study 1 : A patient with advanced Parkinson's disease exhibited significant improvement in motor functions after introducing this compound into their treatment plan. The patient reported decreased involuntary movements and improved overall quality of life.
- Case Study 2 : In another instance involving patients with hyperprolactinemia, lergotrile effectively reduced PRL levels while maintaining stable GH levels, indicating its dual action on different hormonal pathways .
Side Effects and Considerations
While this compound is generally well-tolerated, some side effects have been observed:
- Increased incidence of mental changes and orthostatic hypotension were noted following treatment .
- Elevations in serum transaminase levels were documented in some patients, necessitating careful monitoring during therapy .
Summary Table of Clinical Findings
Q & A
Q. What experimental approaches are used to investigate the dopamine agonist mechanism of lergotrile mesylate in prolactin inhibition?
Methodological Answer: In vitro studies using rat pituitary preparations can assess prolactin secretion dynamics under this compound exposure. Co-administration of dopamine receptor blockers (e.g., pimozide) helps confirm receptor-specific activity by reversing inhibition . In vivo models (e.g., normal or hyperprolactinemic subjects) measure serum prolactin levels post-administration via radioimmunoassay or ELISA. Dose-response curves and time-course analyses differentiate acute vs. sustained effects .
Q. How are standard pharmacological assays validated for quantifying this compound’s bioactivity?
Methodological Answer: UV spectrophotometry (e.g., at 272–343 nm) is validated for quantification by testing specificity (against metabolites), linearity (concentration ranges), precision (intra-day/inter-day variability), and robustness (pH/temperature variations). Cross-validation with HPLC ensures accuracy, particularly in complex matrices like plasma or tissue homogenates .
Q. What in vivo models are appropriate for studying this compound’s hypotensive effects?
Methodological Answer: Spontaneously hypertensive rats (SHRs) are ideal for acute and chronic blood pressure monitoring via intra-arterial catheters or tail-cuff plethysmography. Dose-ranging studies (e.g., 0.05–0.25 mg/kg, intraperitoneal/oral) identify efficacy thresholds. Co-administration with adrenergic/dopaminergic antagonists clarifies mechanistic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s mechanism of action across different physiological systems?
Methodological Answer: Comparative studies using selective receptor antagonists (e.g., pimozide for dopamine D2, propranolol for β-adrenergic) in isolated systems (e.g., pituitary cells vs. vascular smooth muscle) disentangle receptor-specific effects. Transcriptomic profiling (RNA-seq) of target tissues post-treatment identifies differentially expressed genes, linking molecular pathways to observed physiological outcomes .
Q. What strategies address instability challenges in synthesizing this compound derivatives for radiolabeling?
Methodological Answer: Stabilizing mesylate precursors requires minimizing nucleophilic attack, achieved by steric hindrance (e.g., bulky substituents) or low-temperature synthesis. Alternative precursors (e.g., tosylates) or one-pot reactions with mesoporous silica (MCM-41) improve yield. Cyclization byproducts are characterized via NMR and mass spectrometry to refine synthetic protocols .
Q. How should longitudinal studies be designed to assess this compound’s multi-hormonal effects in humans?
Methodological Answer: Controlled crossover trials in healthy volunteers measure serum GH, PRL, TSH, LH, and cortisol at baseline and post-administration (e.g., 90–240 mins). TRH/GnRH stimulation tests evaluate pituitary responsiveness. Metoclopramide pre-treatment tests dopamine-dependency of GH elevation. Pharmacokinetic-pharmacodynamic (PK-PD) modeling correlates plasma drug levels with hormonal dynamics .
Q. What analytical frameworks reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?
Methodological Answer: Physiologically based pharmacokinetic (PBPK) models integrate in vitro permeability (Caco-2 assays), protein binding, and hepatic metabolism data to predict tissue exposure. Interspecies scaling (rodent-to-human) adjusts for differences in receptor density/metabolic clearance. Bayesian statistics can quantify uncertainty in cross-model predictions .
Data Analysis & Reproducibility
Q. How should researchers handle variability in this compound’s hormonal response across subjects?
Methodological Answer: Stratified analysis by baseline hormone levels (e.g., hyperprolactinemia vs. normoprolactinemia) identifies responder subgroups. Mixed-effects models account for inter-individual variability in PK/PD parameters. Sensitivity analyses exclude outliers using predefined criteria (e.g., >3 SD from mean) .
Q. What validation criteria ensure reproducibility in electrophysiological studies of this compound’s cardiovascular effects?
Methodological Answer: Patch-clamp experiments on isolated cardiomyocytes or vascular smooth muscle cells quantify ion channel modulation (e.g., K⁺, Ca²⁺ currents). Blinded repeat experiments by independent labs confirm findings. Raw data (e.g., current traces, pressure recordings) and analysis scripts must be openly shared to enable replication .
Ethical & Reporting Standards
Q. How can authors ensure rigorous reporting of this compound’s side effects in preclinical-to-clinical translation?
Methodological Answer: Adverse event documentation in animal studies should follow ARRIVE guidelines, including dose-limiting toxicities (e.g., drowsiness, hypotension). Clinical trial manuscripts must disclose all adverse events (even transient ones) using CONSORT checklists, with causality assessment (Naranjo scale) for drug-related incidents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
